Cas no 945470-04-2 (2-Chloro-1-iodo-3-methoxybenzene)

2-Chloro-1-iodo-3-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-chloro-1-iodo-3-methoxy-
- 2-CHLORO-1-IODO-3-METHOXYBENZENE
- F72777
- EN300-25683975
- SCHEMBL4619216
- 2-chloroiodoanisole
- 945470-04-2
- DB-192445
- KXOUIZYSLOPGME-UHFFFAOYSA-N
- 2-Chloro-1-iodo-3-methoxybenzene
-
- MDL: MFCD18393314
- Inchi: 1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
- InChI Key: KXOUIZYSLOPGME-UHFFFAOYSA-N
- SMILES: C1(I)=CC=CC(OC)=C1Cl
Computed Properties
- Exact Mass: 267.91519g/mol
- Monoisotopic Mass: 267.91519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.2
2-Chloro-1-iodo-3-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25683975-2.5g |
2-chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 95% | 2.5g |
$220.0 | 2024-06-18 | |
Enamine | EN300-25683975-5g |
2-chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 95% | 5g |
$701.0 | 2023-09-14 | |
Enamine | EN300-25683975-0.5g |
2-chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 95% | 0.5g |
$89.0 | 2024-06-18 | |
Enamine | EN300-25683975-1.0g |
2-chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 95% | 1.0g |
$114.0 | 2024-06-18 | |
Enamine | EN300-25683975-10.0g |
2-chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 95% | 10.0g |
$753.0 | 2024-06-18 | |
Oakwood | 095001-5g |
2-Chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 98% | 5g |
$595.00 | 2024-07-19 | |
1PlusChem | 1P01F00C-1g |
2-Chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 97% | 1g |
$92.00 | 2024-04-19 | |
Enamine | EN300-25683975-0.05g |
2-chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 95% | 0.05g |
$26.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679697-250mg |
2-Chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 98% | 250mg |
¥405.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679697-5g |
2-Chloro-1-iodo-3-methoxybenzene |
945470-04-2 | 98% | 5g |
¥2880.00 | 2024-04-24 |
2-Chloro-1-iodo-3-methoxybenzene Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
Additional information on 2-Chloro-1-iodo-3-methoxybenzene
Professional Introduction to 2-Chloro-1-iodo-3-methoxybenzene (CAS No. 945470-04-2)
2-Chloro-1-iodo-3-methoxybenzene, with the CAS number 945470-04-2, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its chloro and iodo substituents on a benzene ring with a methoxy group, has garnered attention due to its versatile reactivity and potential applications in the development of novel chemical entities.
The structural features of 2-Chloro-1-iodo-3-methoxybenzene make it a valuable building block for constructing more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its participation in various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
In recent years, there has been a surge in research focused on developing efficient synthetic routes to halogenated aromatic compounds like 2-Chloro-1-iodo-3-methoxybenzene. Advanced methodologies such as palladium-catalyzed cross-coupling reactions have enabled the construction of intricate molecular architectures with high precision. For instance, studies have demonstrated the utility of this compound in the preparation of biaryl compounds, which are prevalent in many biologically active molecules.
The pharmaceutical industry has shown particular interest in 2-Chloro-1-iodo-3-methoxybenzene due to its potential as a precursor for drug candidates. Researchers have explored its use in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The ability to introduce diverse functional groups at specific positions on the benzene ring allows for fine-tuning of biological activity, making this compound a cornerstone in medicinal chemistry.
Moreover, the role of 2-Chloro-1-iodo-3-methoxybenzene in materials science cannot be overlooked. Its halogenated structure makes it an excellent candidate for developing organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties afforded by the chloro and iodo substituents contribute to the enhanced performance of these materials.
The synthesis of 2-Chloro-1-iodo-3-methoxybenzene typically involves multi-step processes that require careful optimization to achieve high yields and purity. Recent advancements in synthetic chemistry have led to more sustainable and efficient methods. For example, catalytic processes that minimize waste and energy consumption are being increasingly adopted. These green chemistry approaches align with the growing emphasis on environmental responsibility in chemical manufacturing.
In conclusion, 2-Chloro-1-iodo-3-methoxybenzene (CAS No. 945470-04-2) is a multifaceted compound with broad applications across multiple industries. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, materials science, and organic chemistry research. As research continues to evolve, the utility of this compound is expected to expand further, driving innovation and discovery.
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